molecular formula C10H19NO3 B3053001 Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate CAS No. 5001-41-2

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate

Cat. No.: B3053001
CAS No.: 5001-41-2
M. Wt: 201.26 g/mol
InChI Key: DOQMKQOIAIMKRO-UHFFFAOYSA-N
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Description

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is an organic compound with the chemical formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is supplied as a liquid with a boiling point of 252.3 °C at 760 mmHg and a density of 0.98 g/cm³ . This compound is part of a comprehensive catalog of life science materials and can be supplied in various standard grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific research requirements . Packaging options are flexible, ranging from small research samples to bulk quantities, including palletized 5-gallon pails, fiber and steel drums, and full container loads . As a specialized ester derivative, it serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. This product is intended For Research Use Only.

Properties

IUPAC Name

methyl 2-(propan-2-ylideneamino)oxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-7-9(10(12)13-4)14-11-8(2)3/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQMKQOIAIMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)ON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-41-2
Record name NSC71860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate typically involves the reaction of 2-hexanone with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions generally include:

  • Formation of Oxime

    • Reactants: 2-hexanone and hydroxylamine hydrochloride
    • Solvent: Ethanol or water
    • Temperature: Room temperature to 50°C
    • Reaction Time: 1-2 hours
  • Esterification

    • Reactants: Oxime and methanol
    • Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
    • Temperature: Reflux conditions
    • Reaction Time: 3-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime ether group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium, elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
    • Conditions: Anhydrous solvents, room temperature to reflux
  • Substitution

    • Reagents: Nucleophiles such as amines or alcohols
    • Conditions: Solvent such as dichloromethane (DCM), room temperature

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted esters or ethers

Scientific Research Applications

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate involves its interaction with molecular targets such as enzymes and receptors. The oxime ether group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent at 2-Position Key Functional Groups Applications/Reactivity
Target Compound (Propan-2-ylidene)amino oxy Ester, imine Potential agrochemical/pharmaceutical agent
Methyl 2-amino-6-(Boc-amino)hexanoate Amino, tert-butoxycarbonyl (Boc) Ester, carbamate Intermediate in peptide synthesis
(R)-Methyl 2-(Boc-amino)hexanoate Boc-protected amino Ester, carbamate Chiral building block
Propaquizafop Quinoxalinyloxy phenoxypropanoate Ester, quinoxaline, ether Herbicide
Ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate Nitro-biphenyloxy Ester, nitro, aromatic Crystal engineering

Key Observations :

  • Unlike propaquizafop (herbicidal activity), the target compound’s bioactivity remains speculative but could leverage the imine’s metal-chelating properties .

Physical and Spectroscopic Properties

NMR Data :

  • Methyl 2-amino-6-(Boc-amino)hexanoate: δ 1.40 (s, Boc-CH3), 3.65 (s, ester-OCH3) .
  • Compound 4d (): δ 0.94 (t, hexanoate-CH3), 4.87 (t, oxy-methylene) .

Crystallography :

  • Esters with nitro groups (NO2-Bi-4-S-E) crystallize in triclinic P-1, while cyano analogs (CN-Bi-1-S-M) adopt monoclinic P2₁/c, highlighting substituent-dependent packing . The target compound’s imine may disrupt hydrogen bonding, favoring less ordered phases.

Reactivity and Stability

  • Oxidation Behavior: Methyl hexanoate undergoes three oxidation regimes (cool flame, NTC, high-T), influenced by chain length and branching . The imine group in the target compound may introduce new pathways, such as imine hydrolysis under acidic conditions.
  • Hydrolytic Stability : Compared to carbamate-protected analogs (e.g., Boc derivatives), the imine is more prone to hydrolysis, requiring stabilization via steric hindrance or anhydrous conditions.

Biological Activity

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is a compound with potential biological activity, particularly in the context of cancer research and cellular mechanisms. This article provides a detailed examination of its biological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an ester functional group, which is significant for its biological interactions. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 229.32 g/mol

The compound's structure includes a hexanoate chain, which may influence its lipophilicity and membrane permeability, potentially affecting its biological activity.

The biological activity of this compound has been investigated primarily through its interactions with cellular pathways involved in cancer progression. The compound is believed to inhibit specific protein targets that are crucial for cell division and proliferation.

Target Proteins

  • HSET (KIFC1) : This kinesin motor protein is essential for centrosome clustering during mitosis. Compounds that inhibit HSET have been shown to induce multipolar spindles, leading to cell death in cancer cells.
  • Eg5 : Another kinesin that opposes HSET's action; selective inhibition of HSET over Eg5 is critical to avoid confounding effects on cellular behavior.

Biological Activity Studies

Various studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: In Vitro Assays

A high-throughput screening approach was utilized to evaluate the inhibitory effects of similar compounds on HSET activity. The results indicated:

  • IC50_{50} for HSET: Approximately 2.7 μM under standard conditions.
  • Selectivity : Only 10% inhibition of Eg5 at a concentration of 200 μM, indicating a preference for HSET inhibition.

These findings suggest that this compound may exhibit similar selectivity and potency.

Data Table: Inhibition Potency Comparison

Compound NameTarget ProteinIC50_{50} (μM)Selectivity Ratio
This compoundHSETTBDTBD
CCT341932HSET2.7High
CCT341932Eg5>200Low

Stability and Pharmacokinetics

The stability of this compound in biological systems is crucial for its effectiveness as a therapeutic agent. Preliminary studies indicate a half-life of approximately 215 minutes in mouse plasma, suggesting reasonable stability for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate to ensure high yield and purity?

  • Methodological Answer : Synthesis requires an inert atmosphere (e.g., argon) to stabilize the imine group against hydrolysis or oxidation . Stepwise coupling of the propan-2-ylideneaminooxy moiety to the hexanoate backbone can be achieved via nucleophilic substitution or condensation reactions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Reaction parameters (temperature, solvent polarity, and catalyst selection) should be optimized using design-of-experiment (DoE) frameworks .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the ester methyl group (~δ 3.6–3.8 ppm), imine proton (δ 7.5–8.5 ppm), and hexanoate backbone .
  • IR Spectroscopy : Confirm the ester carbonyl (C=O, ~1720–1740 cm⁻¹) and imine (C=N, ~1640–1660 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What are the primary functional groups in this compound, and how do they dictate reactivity?

  • Methodological Answer :

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids. Monitor via pH-controlled stability studies .
  • Imine group (propan-2-ylideneaminooxy) : Prone to redox reactions (e.g., reduction to amines) or nucleophilic attack. Stabilize using anhydrous solvents and low temperatures .
  • Ether linkage : Generally inert but may undergo cleavage under strong reducing agents (e.g., LiAlH4) .

Advanced Research Questions

Q. How does the presence of the propan-2-ylideneaminooxy group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–13) at 25–50°C. Use HPLC to quantify degradation products (e.g., hydrolyzed ester or imine). The imine group is labile under acidic conditions (pH < 4), forming an oxime, while the ester hydrolyzes at pH > 10. Computational models (DFT) can predict protonation states and degradation pathways .

Q. What computational modeling approaches can predict the interaction of Methyl 2-{[(propan-2-ylidene)oxy]hexanoate with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes) based on chromene-derived ligand interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories. Validate with SPR or ITC binding assays .

Q. How can contradictions in literature regarding the biological activity of chromene-derived compounds be resolved for this compound?

  • Methodological Answer : Perform meta-analyses of published data to identify confounding variables (e.g., assay conditions, cell lines). Use structure-activity relationship (SAR) studies to isolate the contribution of the imine-ester motif. Compare in vitro results across standardized models (e.g., cancer cell lines vs. primary cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate
Reactant of Route 2
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.